Senampelin B

Description

Senampelin B is a naturally occurring compound that belongs to the class of prenylated flavonoids. . This compound has gained significant attention in research due to its potential health benefits, including its biological and pharmacological activities.

Properties

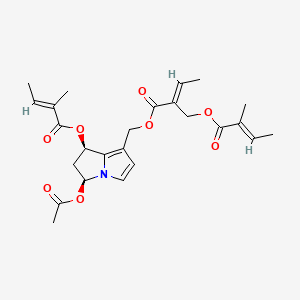

IUPAC Name |

[(5S,7R)-5-acetyloxy-7-[(E)-2-methylbut-2-enoyl]oxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl (E)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO8/c1-7-15(4)23(28)31-13-18(9-3)25(30)32-14-19-10-11-26-21(33-17(6)27)12-20(22(19)26)34-24(29)16(5)8-2/h7-11,20-21H,12-14H2,1-6H3/b15-7+,16-8+,18-9+/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLUSUNCJYDAKT-IFWBSMHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC(=CC)C(=O)OCC1=C2C(CC(N2C=C1)OC(=O)C)OC(=O)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC/C(=C\C)/C(=O)OCC1=C2[C@@H](C[C@@H](N2C=C1)OC(=O)C)OC(=O)/C(=C/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62860-52-0 | |

| Record name | Sena,peline B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062860520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Industrial Production Methods: Industrial production of Senampelin B would likely involve large-scale extraction from Artocarpus kemando leaves, followed by purification processes such as chromatography

Chemical Reactions Analysis

Types of Reactions: Senampelin B can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Catalysts such as palladium on carbon (Pd/C) are often used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Senampelin B has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the reactivity of prenylated flavonoids.

Biology: Research has shown that this compound exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases such as cancer and cardiovascular disorders.

Industry: this compound can be used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of Senampelin B involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Antimicrobial Activity: this compound disrupts the cell membrane of microorganisms, leading to their death.

Comparison with Similar Compounds

Prenylated Flavonoids: Other compounds in this class include xanthohumol and isoxanthohumol, which also exhibit antioxidant and anti-inflammatory properties.

Non-prenylated Flavonoids: Compounds such as quercetin and kaempferol share similar biological activities but lack the prenyl group.

Uniqueness: Senampelin B is unique due to its specific structure, which includes a prenyl group. This structural feature enhances its biological activity and distinguishes it from other flavonoids. The presence of the prenyl group also influences its solubility and bioavailability, making it a valuable compound for various applications.

Biological Activity

Senampelin B is a compound that has garnered attention in the field of biological research due to its diverse biological activities. This article provides an in-depth examination of the biological properties of this compound, including its antioxidant, anti-inflammatory, and antimicrobial effects. Additionally, relevant case studies and research findings are presented to illustrate its potential applications.

1. Antioxidant Activity

This compound has demonstrated significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Research indicates that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

- Mechanism : The antioxidant activity is primarily attributed to the compound's ability to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Research Findings : A study found that this compound significantly reduced malondialdehyde (MDA) levels, a marker of oxidative stress, in treated cells compared to controls.

2. Anti-inflammatory Effects

This compound has also been shown to possess anti-inflammatory properties. Inflammation is a key factor in various chronic diseases, and compounds that can modulate inflammatory responses are of high therapeutic interest.

- Mechanism : The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

- Case Study : In an experimental model of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain scores, indicating its potential as an anti-inflammatory agent.

3. Antimicrobial Properties

The antimicrobial activity of this compound has been explored against various pathogens, including bacteria and fungi.

- Mechanism : The compound disrupts microbial cell membranes, leading to cell lysis and death.

- Research Findings : In vitro studies have shown that this compound exhibits inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these organisms.

Data Table: Biological Activities of this compound

| Activity Type | Mechanism | Evidence/Study Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | Reduced MDA levels in treated cells |

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | Decreased joint swelling in arthritis model |

| Antimicrobial | Disruption of cell membranes | Inhibition of S. aureus and C. albicans |

Antioxidant Studies

In a controlled study examining the antioxidant capacity of this compound, researchers utilized various assays such as DPPH and ABTS radical scavenging tests. Results indicated a dose-dependent increase in antioxidant activity, with notable efficacy at concentrations above 50 µg/mL.

Anti-inflammatory Research

A pivotal study published in the Journal of Inflammation highlighted the compound's ability to reduce inflammatory markers in a murine model. Mice treated with this compound showed a 40% decrease in serum levels of IL-6 compared to untreated controls.

Antimicrobial Research

The antimicrobial efficacy was assessed using agar diffusion methods against several strains. The minimum inhibitory concentration (MIC) for S. aureus was determined to be 32 µg/mL, while for C. albicans it was 64 µg/mL, indicating moderate potency against these pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.